Technical Documentation Center

Tin(II) fluorophosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tin(II) fluorophosphate
  • CAS: 52262-58-5

Core Science & Biosynthesis

Foundational

Tin(II) fluorophosphate glass transition temperature range

Technical Guide: Tin(II) Fluorophosphate Glass Transition Temperature ( ) Range Executive Summary This technical guide analyzes the glass transition temperature ( ) behavior of the Tin(II) Fluorophosphate (Sn-P-O-F) syst...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Tin(II) Fluorophosphate Glass Transition Temperature ( ) Range

Executive Summary

This technical guide analyzes the glass transition temperature (


) behavior of the Tin(II) Fluorophosphate (Sn-P-O-F) system.[1] These materials represent a critical class of "Low Melting Glasses" (LMG), offering processing temperatures (

C) compatible with thermally sensitive substrates like OLEDs and high-performance polymers.

The


 of Sn-P-O-F glasses typically ranges from 80°C to 250°C , driven by the depolymerization of the phosphate network by fluorine and the stereochemical activity of the Sn(II) lone pair. This guide details the structural mechanisms, compositional dependencies, and rigorous synthesis protocols required to stabilize these metastable systems.

Structural Mechanics of Low

The ultra-low


 of this system is not accidental; it is a result of aggressive network disruption. To engineer these glasses, one must understand the two primary mechanisms at play: Anionic Depolymerization  and Cationic Steric Hindrance .
The "Scissor" Effect (Fluorine)

In a standard phosphate glass, the backbone consists of rigid P-O-P bridges. When Fluorine is introduced (via SnF


), it attacks these bridges. Fluorine is monovalent and acts as a network terminator .
  • Mechanism:

    
    
    
  • Result: Long metaphosphate chains (

    
     species) are cut into shorter pyrophosphate (
    
    
    
    ) and orthophosphate (
    
    
    ) units. This reduction in connectivity drastically lowers the energy barrier for viscous flow, thereby lowering
    
    
    .
The "Lone Pair" Effect (Tin II)

Unlike modifier cations (e.g., Na


, Ca

) that simply fill voids, Sn(II) possesses a

lone pair of electrons.
  • Steric Hindrance: This lone pair is stereochemically active. It occupies volume within the lattice but forms no bonds, effectively acting as a "void" or "spacer" between polyhedra.

  • Network Softening: The repulsion from the lone pair distorts the coordination environment, preventing the lattice from packing efficiently or rigidly.

Structural Visualization

The following diagram illustrates the transition from a rigid phosphate network to a depolymerized fluorophosphate melt.

G Rigid Rigid Phosphate Network (P-O-P Bridges) Fluorine Addition of F- (Network Terminator) Rigid->Fluorine Chemical Attack Depoly Depolymerized Network (Short Chains / Isolated Units) Fluorine->Depoly Bond Scission Tin Sn(II) Lone Pair (Steric Spacer) Tin->Depoly Volume Expansion LowTg Ultra-Low Tg (80°C - 150°C) Depoly->LowTg Reduced Viscosity

Figure 1: Mechanistic pathway of T_g reduction in Sn-P-O-F systems.

Range & Compositional Dependence

The


 is inversely proportional to the SnF

content. However, pushing the

too low (<100°C) often compromises chemical durability (water resistance).
Comparative Data Table
Composition (mol %)

(°C)

(Crystallization)
Stability (

)
Notes
Pure Phosphate (SnO-P

O

)
~280°C~350°C70°CHigh durability, too hard for LMG sealing.
Low Fluorine (30SnF

-30SnO-40P

O

)
160 - 180°C240°C~70°CGood balance of durability and flow.
Standard Eutectic (50SnF

-20SnO-30P

O

)
120 - 130°C 210°C80°C Industry Standard target.
High Fluorine (60SnF

-10SnO-30P

O

)
< 100°C~140°C<40°CPoor durability; prone to rapid devitrification.
The "Durability Cliff"

Researchers must navigate the trade-off between thermal properties and chemical resistance.

  • Region A (

    
    C):  High network connectivity. Good moisture resistance.[2][3]
    
  • Region B (

    
     100-150
    
    
    
    C):
    Optimal working range. Durability is acceptable for hermetic sealing if desiccants are used.
  • Region C (

    
    C):  The network is so fragmented that humidity in the air can cause surface hydrolysis (fogging) within hours.
    

Synthesis & Processing Protocols

Synthesizing Sn-P-O-F glass is non-trivial due to two factors: Fluorine Volatility and Sn(II) Oxidation . The following protocol minimizes these risks.

Critical Pre-requisites
  • Crucible Material: Vitreous Carbon (Best) or Gold. Avoid Platinum (reacts with reduced P/Sn species) and Silica (reacts with Fluorine).

  • Atmosphere: Glovebox or flowing Argon/Nitrogen . Oxygen must be excluded to prevent Sn

    
     Sn
    
    
    
    , which hardens the glass and raises
    
    
    .
Step-by-Step Methodology
  • Precursor Preparation:

    • Use Ammonium Dihydrogen Phosphate (NH

      
      H
      
      
      
      PO
      
      
      ) as the P source.
    • Step 1 (Calcination): React NH

      
      H
      
      
      
      PO
      
      
      with SnO separately or in a pre-step at 300°C to evolve NH
      
      
      and H
      
      
      O. Do not add SnF
      
      
      yet.
      Water evolution during the final melt will hydrolyze SnF
      
      
      into HF gas (loss of fluorine).
  • Batching:

    • Mix the calcined phosphate/oxide precursor with SnF

      
       in the glovebox.
      
  • Melting (The "Fast & Low" Technique):

    • Place Vitreous Carbon crucible in the furnace under Argon.

    • Ramp to 400°C - 450°C .

    • Dwell Time: Short (15–30 minutes).

    • Why? Long dwell times lead to F volatilization, causing

      
       to drift upward uncontrollably.
      
  • Quenching:

    • Pour melt onto a pre-heated brass or graphite plate (heated to

      
      C).
      
    • Warning: Quenching onto a cold plate can cause thermal shock shattering due to the high expansion coefficient (

      
      /K).
      
Synthesis Workflow Diagram

Protocol Step1 1. Calcination (NH4H2PO4 + SnO @ 300°C) Remove H2O/NH3 Step2 2. Batching (Add SnF2 in Glovebox) Step1->Step2 Dry Precursor Step3 3. Melting (Vitreous Carbon, Argon Atm) 450°C for 20 mins Step2->Step3 Prevent Oxidation Step4 4. Quenching (Pre-heated Graphite Mold) Step3->Step4 Minimize F Loss Step5 5. Annealing (@ Tg for 1 hour) Step4->Step5 Relieve Stress

Figure 2: Optimized synthesis workflow to maintain stoichiometry.

Thermal Characterization Methodology

Measuring


 in these systems requires specific DSC (Differential Scanning Calorimetry) parameters to avoid artifacts.
  • Pan Type: Hermetically sealed Aluminum or Gold pans. (Open pans allow F volatilization during the scan, altering the result).

  • Ramp Rate: 10 K/min is standard.

  • Baselines: Run a second heating scan.

    • Scan 1: Erases thermal history (enthalpic relaxation peaks often mask

      
      ).
      
    • Cool: Controlled cooling (e.g., 20 K/min).

    • Scan 2: Measure

      
       (inflection point).
      

References

  • Tick, P. A. (1984). Water durable glass compositions.[3] U.S. Patent 4,441,905. Link

    • Foundational work establishing the Sn-P-O-F glass forming region and durability limits.
  • Shaw, C. M., & Shelby, J. E. (1988). The effect of stannous fluoride on the properties of stannous phosphate glasses.[3] Physics and Chemistry of Glasses, 29(2), 49-53.

    • Definitive study on the composition-property relationships in the binary SnF2-P2O5 system.
  • Brow, R. K. (2000). Review: the structure of simple phosphate glasses. Journal of Non-Crystalline Solids, 263, 1-28. Link

    • Authoritative review on phosphate network topology and depolymeriz
  • Morena, R. (2000). Phosphate glasses as alternatives to Pb-based sealing frits. Journal of Non-Crystalline Solids, 263, 382-387. Link

    • Contextualizes the application of these glasses in hermetic sealing.
  • Zhu, L., et al. (2014). Broadband visible luminescence in tin fluorophosphate glasses with ultra-low glass transition temperature. AIP Advances, 4, 037110. Link

    • Modern analysis of Sn-P-O-F glasses with Tg < 150°C.

Sources

Protocols & Analytical Methods

Method

Preparation of stannous fluorophosphate via hydrothermal synthesis

Application Note: High-Purity Hydrothermal Synthesis of Stannous Fluorophosphate (Sn₂PO₄F) Executive Summary Stannous fluorophosphate (Sn₂PO₄F) is an emerging nonlinear optical (NLO) material and potential electrode cand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Hydrothermal Synthesis of Stannous Fluorophosphate (Sn₂PO₄F)

Executive Summary

Stannous fluorophosphate (Sn₂PO₄F) is an emerging nonlinear optical (NLO) material and potential electrode candidate, distinguished by its UV transparency and phase-matchable second harmonic generation (SHG) response. Unlike stannic (Sn⁴⁺) compounds, the stereochemically active lone pair on the Sn²⁺ cation induces structural distortions essential for these optical properties.

This guide details a robust hydrothermal synthesis protocol for Sn₂PO₄F. Unlike solid-state fusion, which often leads to oxidation (Sn²⁺ → Sn⁴⁺) or volatilization of fluorine, this hydrothermal route operates at moderate temperatures (180–220°C) under autogenous pressure, ensuring stoichiometric control and phase purity.

Strategic Considerations & Mechanism

The Challenge of Sn(II) Stabilization

The primary failure mode in Sn₂PO₄F synthesis is the uncontrolled oxidation of Tin(II) to Tin(IV) (SnO₂), resulting in yellow/brown impurities and loss of optical transparency.

  • Mechanism: In aqueous media, Sn²⁺ hydrolyzes to Sn(OH)₂ and readily oxidizes.

  • Solution: The reaction must occur in an acidic medium (pH < 4) to suppress hydrolysis, and the autoclave environment must be reducing or inert. We utilize a "sacrificial" metallic Tin (Sn⁰) strategy to maintain the Sn(II) equilibrium.

Reaction Pathway

The hydrothermal crystallization follows a dissolution-precipitation mechanism:



Success depends on balancing the solubility products (


) of competing phases like Sn₃(PO₄)₂ (insoluble) and SnF₂ (soluble). A slight excess of Fluoride is often required to mineralize the phase.

Experimental Protocol

Reagents & Equipment
ReagentFormulaPurityRole
Stannous Chloride DihydrateSnCl₂·2H₂O≥99.9%Primary Sn²⁺ Source
Ammonium Dihydrogen PhosphateNH₄H₂PO₄≥99.0%Phosphate Source
Hydrofluoric Acid*HF (40% aq)AR GradeFluoride Source / pH Control
Tin PowderSn⁰-325 meshReducing Agent (Sacrificial)
Deionized WaterH₂O18.2 MΩ·cmSolvent
  • Safety Note: HF is extremely toxic and corrosive. Use calcium gluconate gel as a safety precaution and work strictly within a fume hood.

Synthesis Workflow

Sn2PO4F_Synthesis Start Start: Reagent Weighing Dissolution Dissolution (SnCl2 + H2O + HF) Start->Dissolution Acidic Environment Mixing Precursor Mixing (Add Phosphate Source) Dissolution->Mixing Stirring Reductant Add Sn Powder (Redox Stabilization) Mixing->Reductant Prevent Oxidation Autoclave Hydrothermal Treatment (200°C, 48h) Reductant->Autoclave Seal Teflon Liner Washing Washing (Ethanol/Water) Autoclave->Washing Filter Precipitate Drying Vacuum Drying (60°C) Washing->Drying End Final Product: Sn2PO4F Drying->End

Figure 1: Step-by-step hydrothermal workflow for Sn₂PO₄F synthesis. Red node indicates the critical control point for oxidation prevention.

Detailed Step-by-Step Procedure

Step 1: Precursor Preparation

  • Deoxygenation: Boil 50 mL of DI water for 10 minutes and cool under Nitrogen (N₂) flow to remove dissolved oxygen.

  • Sn(II) Solution: Dissolve 4.0 mmol of SnCl₂·2H₂O in 10 mL of the deoxygenated water.

  • Acidification: Add 0.5 mL of 40% HF dropwise. The solution should remain clear. Note: The HF prevents the formation of Sn(OH)Cl precipitate.

Step 2: Mixing

  • Dissolve 2.0 mmol of NH₄H₂PO₄ in 5 mL of deoxygenated water.

  • Slowly add the phosphate solution to the Sn(II) solution under vigorous magnetic stirring. A white precipitate (amorphous Sn-P-F complex) will form immediately.

  • Critical Step: Add 10 mg of metallic Tin powder (Sn⁰) to the mixture. This acts as a redox buffer, scavenging any trace oxygen during heating.

Step 3: Hydrothermal Treatment

  • Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave.

  • Fill Factor: Ensure the liquid volume is ~60-70% of the liner capacity.

  • Seal the autoclave tightly.

  • Place in a convection oven heated to 200°C .

  • Hold temperature for 48 hours .

  • Cool naturally to room temperature (approx. rate 5°C/min).[1]

Step 4: Isolation

  • Open the autoclave. The product should be colorless, rod-like crystals settled at the bottom.

    • Observation: If the supernatant is yellow, oxidation occurred.

  • Filter the crystals and wash 3x with DI water and 2x with Ethanol (to remove unreacted chlorides and facilitate drying).

  • Dry in a vacuum oven at 60°C for 4 hours.

Quality Control & Validation

Phase Identification (XRD)

The synthesized powder must be validated using Powder X-Ray Diffraction (PXRD).

  • Target Structure: Orthorhombic, Space Group Pnma (No. 62).

  • Key Peaks (Cu Kα): Look for distinct reflections at 2θ ≈ 20-30° corresponding to the Sn-P-O framework.

  • Impurity Check:

    • Peak at 26.6° (2θ) indicates SnO₂ (Cassiterite) – Failed synthesis (Oxidation).

    • Peaks matching Sn₃(PO₄)₂ indicate Fluoride deficiency.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Yellow/Brown Powder Sn(II) oxidized to Sn(IV)Increase Sn⁰ powder amount; ensure tighter autoclave seal; purge water with N₂ longer.
Amorphous / No Crystals Insufficient mineralizationIncrease reaction temperature to 220°C or extend time to 72h.
White Powder (Wrong Phase) Sn₃(PO₄)₂ formationIncrease HF concentration (Fluoride acts as a structural directing agent).
Corroded Liner HF concentration too highReduce HF; ensure Teflon liner is PFA grade, not standard PTFE if using >220°C.

Safety & Handling

  • Hydrofluoric Acid (HF): Extremely hazardous. Skin contact may not cause immediate pain but leads to deep tissue necrosis. Always wear a face shield, neoprene gloves, and have calcium gluconate gel immediately accessible.

  • Autoclaves: Do not exceed the rated pressure limit. For 200°C, ensure the vessel is rated for at least 5 MPa.

References

  • Materials Project. "SnPO4F (mp-1007694) Crystal Structure." Materials Project, Lawrence Berkeley National Laboratory. [Link]

  • Wu, H., et al. "Achieving Broadband Ultraviolet to Mid-Infrared Transparency in... Sn2PO4F." Journal of the American Chemical Society, 2021. (Contextual grounding for Sn2PO4F NLO properties). [Link]

  • Makin, S. A. "Stannous fluoride dentifrices."[2] American Journal of Dentistry, 2013.[2] (Background on Sn(II) fluoride stability). [Link]

  • Naz, S., et al. "A simple low cost method for synthesis of SnO2 nanoparticles." SN Applied Sciences, 2020.[1] (Reference for Sn(II) oxidation pathways). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of Sn2+ to Sn4+ in fluorophosphate melts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for material scientists and glass chemists working with stannous fluorophosphate (SnO-P₂O₅-F) systems.[1]

Topic: Preventing Oxidation of Sn²⁺ to Sn⁴⁺ in Fluorophosphate Melts Status: Operational Operator: Senior Application Scientist

Welcome to the . You are likely here because your "ultra-low Tg" glass has drifted out of spec, turned hazy, or crystallized.[1] The culprit is almost always the oxidation of Stannous (Sn²⁺) to Stannic (Sn⁴⁺) ions.

In fluorophosphate networks, Sn²⁺ acts as a network modifier , terminating phosphate chains and lowering the Glass Transition Temperature (Tg).[1] Sn⁴⁺ acts as a network intermediate , creating rigid cross-links (Sn-O-P) that drastically increase Tg and induce devitrification (crystallization).[1]

⚡ Diagnostic Triage (FAQ)

Identify your issue before proceeding to the protocol.

Q1: My glass melt is clear but the Tg is 30°C higher than the theoretical value. Why? A: You have partial oxidation. Even a small fraction of Sn²⁺ converting to Sn⁴⁺ increases the network connectivity (cross-linking density). Sn⁴⁺ has a higher field strength than Sn²⁺, tightening the glass structure and raising the Tg.

Q2: The glass appears hazy or opaque after casting. Is this contamination? A: It is likely SnO₂ saturation . Sn⁴⁺ (as SnO₂) has very low solubility in phosphate melts compared to SnO. If oxidation occurs, SnO₂ precipitates as microscopic crystals (Cassiterite), causing haze (Tyndall scattering) or full devitrification.[1]

Q3: I used a Platinum crucible, and the glass stuck to the walls. Why? A: Platinum is not inert to Sn-rich melts. At high temperatures, Sn²⁺ can disproportionate or reduce to metallic Sn, which alloys with the Platinum crucible (damaging it), or the Pt surface acts as an electrode facilitating oxidation.[1] Switch to Vitreous Carbon.

🛠️ Troubleshooting Modules

Module A: The Crucible "Vitreous Shield"

The interface between your melt and the container is the first line of defense.

Crucible MaterialSuitabilityMechanism of Failure/Success
Vitreous Carbon Recommended Chemically inert to fluoride/phosphate attack. Creates a local reducing environment (C + O₂ → CO/CO₂) that scavenges stray oxygen.[1]
Gold (Au) AcceptableGood for low temperatures (<900°C).[1] Inert, but does not actively reduce the melt.[1] Soft and deforms easily.
Platinum (Pt) Avoid Risk of Alloying: Sn can reduce to metal and alloy with Pt. Catalysis: Pt surfaces can catalyze oxidation reactions at the melt interface.
Alumina/Silica Avoid Corrosion: Fluorides attack oxide ceramics aggressively. Leached Al³⁺/Si⁴⁺ will act as network intermediates, artificially raising Tg.[1]
Module B: The "Redox Buffer" Chemistry

If physical barriers fail, use chemical thermodynamics to force the equilibrium toward Sn²⁺.

1. Carbohydrate Reduction (The "Sugar" Method)

  • Protocol: Add 0.5 – 1.0 wt% D-Glucose (or Sucrose) to the batch.

  • Mechanism: As the batch heats, sugar carbonizes.[1] The resulting carbon reacts with dissolved oxygen and reduces transient Sn⁴⁺ back to Sn²⁺.

    • Reaction:

      
      [1]
      
  • Warning: Excess sugar leaves black carbon inclusions. Titrate the amount carefully.

2. Ammonium Phosphate Sparging

  • Protocol: Use NH₄H₂PO₄ as your phosphate source instead of pure oxides.

  • Mechanism: Decomposition releases Ammonia (NH₃) and Hydrogen, creating a vigorous "internal sparging" effect that flushes oxygen and creates a reducing atmosphere.[1]

3. Comproportionation (Metallic Tin)

  • Protocol: Add 0.1 – 0.5 wt% Metallic Tin powder (Sn⁰) .[1]

  • Mechanism: Sn⁰ reacts with any formed Sn⁴⁺ to generate two Sn²⁺ ions, conserving the total tin content while eliminating the oxidized species.[1]

    • Reaction:

      
      
      
Module C: Atmosphere Control

Oxygen partial pressure (


) management.[1]
  • Standard: Flowing dry Nitrogen (N₂) or Argon (Ar) at 2–5 L/min.[1]

  • Advanced: Forming Gas (5% H₂ / 95% N₂).[1] The hydrogen actively scavenges oxygen.

    • Note: Fluorophosphates are sensitive to hydroxyl (OH) formation.[1] If using Forming Gas, ensure the melt time is short to prevent excessive OH uptake, which ruins IR transmission.[1]

🔬 Experimental Protocol: The Anoxic Melt Workflow

A self-validating system for high-purity Sn-fluorophosphate glass.[1]

Objective: Synthesize 20g of


 (mol%) with minimal oxidation.
  • Batch Preparation (Glovebox Recommended):

    • Weigh

      
      , 
      
      
      
      , and
      
      
      (accounting for
      
      
      loss).[1]
    • Add: 0.5 wt% D-Glucose powder.

    • Mix thoroughly in an agate mortar.

  • Crucible Loading:

    • Transfer batch to a Vitreous Carbon crucible.

    • Validation: Ensure the crucible is clean; any residue from silicate glasses will act as nucleation sites.

  • The Melting Cycle:

    • Place crucible in a tube furnace with a sealed end-cap.

    • Purge: Flush with Dry

      
       for 30 mins before heating.
      
    • Ramp 1: Heat to 250°C (hold 30 min). Allows

      
       to decompose and flush the batch.
      
    • Ramp 2: Heat to 450°C–550°C (depending on specific composition).

    • Soak: Hold for 15–20 minutes. Do not over-soak. Long residence times increase diffusion of oxygen from the furnace atmosphere.

  • Quenching:

    • Cast onto a pre-heated Brass or Graphite mold (T_mold ≈ Tg - 20°C).

    • Immediate Action: Transfer to annealer at Tg.

  • Quality Check (Self-Validation):

    • Visual: Glass should be clear/yellowish. Haze = Sn⁴⁺.[2] Black specks = Excess Sugar.

    • DSC: Measure Tg. If Tg > Expected (e.g., >130°C for this composition), oxidation occurred.[1]

📊 Visualizing the Logic

Diagram 1: The Oxidation Cascade & Prevention

This pathway illustrates how process variables influence the structural state of Tin.

Sn_Oxidation_Pathway Sn2_Start Sn2+ (Batch) Heat Heat + O2 Sn2_Start->Heat Melting Network_Mod Network Modifier (Low Tg, Flexible) Sn2_Start->Network_Mod Ideal State Sn4_Form Sn4+ Formation (SnO2) Heat->Sn4_Form Oxidation Network_Int Network Intermediate (High Tg, Rigid) Sn4_Form->Network_Int Cross-linking Haze / Devitrification Haze / Devitrification Network_Int->Haze / Devitrification Reducing_Agent Reducing Agents (Sugar/Sn Metal) Reducing_Agent->Sn4_Form Reverses Reaction Crucible Vitreous Carbon (Reduces O2) Crucible->Heat Scavenges O2

Caption: The transformation of Sn²⁺ to Sn⁴⁺ shifts its role from Modifier to Intermediate, hardening the glass.[1] Reducing agents intercept this shift.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve glass defects.

Troubleshooting_Tree Start Defect Detected Q_Haze Is Glass Hazy? Start->Q_Haze Q_Black Black Inclusions? Q_Haze->Q_Black No Sol_Haze Sn4+ Saturation: Increase Cooling Rate OR Add Sn Metal Q_Haze->Sol_Haze Yes Q_Tg Is Tg High? Q_Black->Q_Tg No Sol_Black Excess Carbon: Reduce Sugar Content Q_Black->Sol_Black Yes Sol_Tg Network Oxidation: Switch to Vitreous Carbon Check N2 Flow Q_Tg->Sol_Tg Yes Process Optimized Process Optimized Q_Tg->Process Optimized No

Caption: A logical branching path to isolate the root cause of glass defects based on visual and thermal evidence.

📚 References

  • Synthesis of Fluorophosphate Glasses with Low Melting Temperatures. Source: Materials Science Forum (Roggendorf, H.).[1][3] Context: Establishes the baseline for low-Tg fluorophosphate synthesis and the use of ammonium phosphate.

  • Role of Ag+ Ions in Determining Ce3+ Optical Properties in Fluorophosphate Glasses. Source: ACS Omega. Context: Validates the use of glucose (sugar) as a reducing agent in fluorophosphate melts to prevent oxidation of polyvalent ions. [1]

  • Corrosion of crucible materials and their influence on structure of phosphate glasses. Source: International Journal of Applied Glass Science. Context: Details the interaction between phosphate melts and oxide crucibles (Alumina/Silica), supporting the recommendation for Vitreous Carbon. [1]

  • Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Source: Chemistry LibreTexts.[4] Context: Provides the fundamental chemical basis for using metallic tin to prevent oxidation via comproportionation.

Sources

Optimization

Technical Support Center: Stannous Fluorophosphate (SnFP) Stability

Tier 3 Technical Guide: Reducing Hygroscopicity & Oxidation Introduction: The Stability Paradox Stannous fluorophosphate (SnFP) glasses and powders are prized for their ultra-low melting points ( ) and optical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Technical Guide: Reducing Hygroscopicity & Oxidation

Introduction: The Stability Paradox

Stannous fluorophosphate (SnFP) glasses and powders are prized for their ultra-low melting points (


) and optical properties. However, they suffer from a "double-jeopardy" instability mechanism:[1]
  • Hygroscopic Attack: Water molecules hydrolyze the phosphate backbone (P-O-P bonds).

  • Redox Instability: The resulting acidic environment accelerates the oxidation of Tin(II) to Tin(IV), destroying the material's performance.

This guide provides field-validated protocols to arrest these mechanisms during synthesis, milling, and storage.

Module 1: Diagnostic & Triage (FAQ)

Q1: My white SnFP powder has turned yellow/orange. Is it still usable? Status: Critical Failure. Root Cause: The color shift indicates the oxidation of


 to 

. This is often catalyzed by moisture absorption which lowers the local pH on the particle surface. Impact: The glass transition temperature (

) has likely increased (hardening), and the material will no longer flow at the target temperature. Action: Discard batch. Review "Inert Milling" protocols below.

Q2: The powder is clumping despite being in a sealed jar. Why? Status: Containment Breach. Root Cause: Standard polyethylene (PE) bottles are permeable to water vapor over time. SnFP is extremely hygroscopic; it pulls moisture through standard plastic walls. Action: Switch to aluminized mylar bags (heat sealed) or glass jars with Teflon liners. Store in a desiccator with active silica gel.

Q3: We see weight loss during heating. Is this water evaporation? Status: Ambiguous. Analysis: While water loss occurs


, weight loss 

often indicates the volatilization of Fluorine (as HF or

). Action: Run TGA-MS (Thermogravimetric Analysis coupled with Mass Spec). If you detect HF, your hydrolysis is advanced (P-F bonds are breaking).

Module 2: The Degradation Mechanism

To solve the problem, you must visualize the enemy. The following pathway illustrates how ambient moisture triggers a cascade of structural failure.

SnFP_Degradation Moisture Ambient Moisture (H2O) Surface Powder Surface Adsorption Moisture->Surface Diffusion Hydrolysis Hydrolysis of P-O-P Bonds (Chain Scission) Surface->Hydrolysis Attack on Bridging Oxygen Acid Formation of P-OH Groups (Local Acidity Increase) Hydrolysis->Acid Depolymerization Oxidation Oxidation: Sn(II) -> Sn(IV) Acid->Oxidation Catalyzes Redox Shift Failure FAILURE MODES: 1. Yellowing 2. Tg Shift 3. Devitrification Oxidation->Failure Structural Collapse

Figure 1: The "Hygroscopic Cascade." Moisture does not just wet the powder; it chemically cleaves the glass network, facilitating the oxidation of stannous ions.

Module 3: Compositional Engineering (The "Chemical Shield")

Modifying the glass network is the most effective way to reduce intrinsic hygroscopicity. The goal is to tighten the network and reduce the availability of hydrolyzable P-O-P bonds.

Dopant StrategyMechanism of ActionRecommended Load (mol%)Effect on DurabilityReference
ZnO Doping Cross-links phosphate chains (Zn-O-P bonds are more water-stable than P-O-P).5 - 20%High. Reduces dissolution rate by ~50%.[1, 2]
SnO Addition Increases the ratio of Sn(II), acting as a network modifier that stabilizes the structure against volatility.30 - 55%Moderate. Improves density and reduces volatility.[1]
Nitridation Replaces bridging Oxygen (-O-) with Nitrogen (-N< or -NH-), significantly tightening the network.1 - 3 wt%Very High. Can improve durability by orders of magnitude.[1]
Sulfonation Introducing sulfate groups can act as a sacrificial buffer, though less common in SnFP.< 5%Low. Primarily used for optical tuning.[3]

Module 4: Synthesis & Processing Protocols

The majority of hygroscopicity issues arise after the glass is melted, specifically during the milling (powdering) phase where surface area increases exponentially.

Protocol A: Inert Atmosphere Melting

Objective: Prevent initial oxidation during the melt-quench phase.

  • Crucible Selection: Use Vitreous Carbon or Platinum .[2] Avoid alumina or silica crucibles, as phosphate melts dissolve them, introducing impurities that weaken water resistance [4].

  • Atmosphere: Melt under flowing Argon (Ar) or dry Nitrogen (

    
    ).
    
  • Temperature: Maintain

    
    . Exceeding 
    
    
    
    promotes Fluorine volatilization, leaving the structure vulnerable to moisture [5].
Protocol B: The "Dry-Mill" Workflow (Critical)

Objective: Powderize glass without introducing hydroxyl groups.

Synthesis_Workflow Quench Glass Quench (Plate/Roller) Transfer Transfer to Glovebox (<1 ppm H2O) Quench->Transfer Immediate Mill Planetary Ball Mill (Zirconia Jars) Transfer->Mill Sealed Jars Sieve Sieving (Inert Gas) Mill->Sieve Inside Glovebox Pack Vacuum Seal (Al-Mylar) Sieve->Pack Final Storage

Figure 2: The Zero-Hydroxyl Processing Line. Note that milling must occur in a sealed environment.

Step-by-Step Milling Instructions:

  • Environment: All milling must occur in a glovebox with

    
    .
    
  • Hardware: Use a Planetary Ball Mill .

    • Jars/Media: Yttria-Stabilized Zirconia (YSZ). Do not use steel (Fe contamination causes redox issues).

  • Solvent: Dry Milling is preferred. If wet milling is necessary to achieve sub-micron sizes, use anhydrous toluene or heptane . NEVER use alcohol or acetone, as they contain trace water or can form hydrogen bonds with the phosphate surface.

  • Sieving: Sieve inside the glovebox.

  • Packaging: Heat-seal in aluminized Mylar bags inside the glovebox before bringing into the ambient atmosphere.

References

  • Effect of Lead Compounds on the Properties of Stannous Fluorophosphate Glasses. Source: ResearchGate.[3] Summary: Discusses how adding oxides (SnO, ZnO, PbO) and nitridation significantly improves chemical durability and water resistance in Sn-P-F-O systems. URL:[Link]

  • Influences of ZnO on the chemical durability and thermal stability of phosphate glasses. Source: ResearchGate (2025 Data Context).[4] Summary: Details the structural changes (cross-linking) induced by ZnO doping that prevent hydrolysis. URL:[Link]

  • Synthesis of Fluorophosphate Glasses with Low Melting Temperatures. Source: Trans Tech Publications / ResearchGate. Summary: Establishes the baseline synthesis protocols (450°C melting) and the role of raw materials in glass stability. URL:[Link]

  • Fluoride Glasses: Synthesis and Properties. Source: SBFisica. Summary: Authoritative guide on crucible selection (Vitreous Carbon/Pt) and atmosphere control to prevent hydroxyl contamination. URL:[Link]

  • Preparation and structure of low-melting-point stannous chlorophosphate glasses. Source: ResearchGate.[3] Summary: detailed mechanism of P-O-P bond destruction and the importance of melting time/temperature to maximize

    
     vs 
    
    
    
    structural units. URL:[Link]

Sources

Troubleshooting

Removing hydroxyl (-OH) impurities from fluorophosphate glass

Technical Support Center: Dehydroxylation of Fluorophosphate Glass Ticket ID: FP-OH-REM-001 Topic: Advanced Protocols for Hydroxyl (-OH) Removal in Fluorophosphate Matrices Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dehydroxylation of Fluorophosphate Glass

Ticket ID: FP-OH-REM-001 Topic: Advanced Protocols for Hydroxyl (-OH) Removal in Fluorophosphate Matrices Assigned Specialist: Senior Application Scientist, Optical Materials Division

Executive Summary

Hydroxyl (-OH) impurities are the primary cause of fluorescence quenching and infrared transmission loss in fluorophosphate glasses. In high-gain laser hosts (e.g., Nd³⁺ or Er³⁺ doped), -OH groups possess a high vibrational energy (~2900–3600 cm⁻¹) that bridges the energy gap of rare-earth transitions, leading to non-radiative decay.

This guide provides a multi-tiered dehydroxylation strategy. We move beyond simple "drying" and implement Reactive Atmosphere Processing (RAP) and Chemical Scavenging to achieve absorption coefficients (


) below 

.

Module 1: Chemical Dehydration (The Bifluoride Protocol)

The Science: Thermal drying of raw materials removes adsorbed water but fails to eliminate chemically bonded hydroxyls (P-OH). To break the stable P-OH bond, we introduce a fluorinating agent that lowers the activation energy for dehydroxylation. Ammonium Bifluoride (


) is the industry standard scavenger. It decomposes to generate highly reactive HF in situ, which attacks -OH sites before the glass network fully rigidifies.

The Mechanism: The reaction proceeds as follows:

  • Decomposition:

    
    
    
  • Scavenging:

    
    
    

Experimental Protocol:

  • Stoichiometry: Add 1–5 wt% excess

    
     to your batch. The exact amount depends on the hygroscopicity of your phosphate precursor (e.g., 
    
    
    
    vs.
    
    
    ).
  • Pre-Reaction Step (Crucial): Do not ramp immediately to melting temperature.

    • Hold at 150°C – 200°C for 60 minutes.

    • Reasoning:

      
       melts at ~126°C.[1] This dwell time allows the liquid bifluoride to wet the batch particles and react with surface moisture before the lattice closes up.
      
  • Oxide Substitution: Where possible, replace oxide precursors with fluorides (e.g., use

    
     instead of 
    
    
    
    ). This reduces the initial oxygen budget, forcing the network to favor F-bonding over OH-bonding.

DehydrationMechanism cluster_0 Batch Stage cluster_1 Reaction Zone (150-250°C) cluster_2 Final Glass Network NH4HF2 NH4HF2 (Scavenger) HF_Active Reactive HF (In-situ gen) NH4HF2->HF_Active Thermal Decomp NH3 NH3 (Gas) Exhaust NH4HF2->NH3 POH P-OH (Impurity) PF_Bond P-F Bond (Transparent) POH->PF_Bond H2O H2O (Gas) Exhaust POH->H2O Dehydration HF_Active->PF_Bond Scavenging

Figure 1: Chemical pathway of ammonium bifluoride scavenging. The in-situ generation of HF is the rate-limiting step for effective P-OH substitution.

Module 2: Reactive Atmosphere Processing (RAP)

The Science: Even with chemical scavengers, ambient humidity during melting can re-contaminate the melt. RAP involves bubbling a dry, reactive gas through the melt to shift the equilibrium:



(Note: For fluorophosphates, we often use dry 

or inert carriers to avoid stripping too much fluorine, though

is used for aggressive dehydration).

Recommended Setup:

  • Carrier Gas: High-purity Argon or Nitrogen (5N grade).

  • Reactive Agent: Dry Oxygen (to prevent phosphate reduction) or

    
     (Carbon Tetrachloride) vapor.
    
  • Delivery: Platinum bubbling tube immersed in the melt.

Step-by-Step RAP Workflow:

  • Drying Train: Pass the carrier gas through a molecular sieve (Zeolite 3A) and a cold trap (-40°C) to ensure dew point < -70°C.

  • Bubbling Phase:

    • Insert tube once melt is fluid (approx. 800°C–900°C).

    • Flow rate: 0.5 – 1.0 L/min.

    • Duration: 30–45 minutes. Warning: Excessive bubbling causes volatilization of fluorides (

      
      , 
      
      
      
      ), leading to "striae" (refractive index variations).
  • Fining: Switch to pure dry

    
     for the final 15 minutes to oxidize any reduced species (e.g., 
    
    
    
    from crucible attack) and remove bubbles.

RAP_Workflow GasSource Carrier Gas (Ar / N2) Dryer Desiccant/Cold Trap (Dew Point < -70°C) GasSource->Dryer Purification Agent Reactive Agent (CCl4 / Dry O2) Dryer->Agent Saturation Furnace Furnace (Pt Crucible) Agent->Furnace Bubbling Exhaust Scrubber (Neutralize HF/HCl) Furnace->Exhaust Off-gas

Figure 2: Reactive Atmosphere Processing (RAP) flow. Strict control of gas dryness is required to prevent re-hydroxylation.

Module 3: Troubleshooting & Data Analysis

Diagnosing OH Content: The "Water Peak" in fluorophosphate glass appears as a broad absorption band centered at 3000–3200 nm (fundamental) with overtones at 2200 nm and 1400 nm .

Calculation: Calculate the absorption coefficient (


) using the Beer-Lambert law:


Where

is absorbance (log(1/T)) and

is thickness in cm.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
High Loss @ 3000 nm Insufficient ScavengerIncrease

concentration; ensure raw materials are stored in dry box.
Striae / Wavy Glass VolatilizationReduce RAP bubbling time; lower melting temperature by 20°C.
Gray/Black Inclusions Platinum AttackReduce

concentration (too reducing); switch to Dry

for fining.
Bubbles (Seeds) Incomplete FiningIncrease fining time; ensure viscosity is low enough for bubble rise.
Yellow Discoloration Phosphate ReductionAtmosphere is too reducing. Increase

partial pressure.

Frequently Asked Questions (FAQ)

Q: Can I use


 as a raw material if I add enough bifluoride? 
A: No.  While bifluoride is effective, the stoichiometry required to convert bulk hydroxides generates excessive water vapor, which creates bubbles and destabilizes the glass network. Always start with oxides (

) or fluorides (

).

Q: What is the target absorption coefficient for laser applications? A: For high-performance laser glass, you must target


 at 3000 nm. Commercial fiber grades often achieve 

.

Q: Why do I see a "skin" on my melt surface? A: This is often a volatilization layer where fluorine has escaped, leaving a phosphate-rich crust. This indicates your melting temperature is too high or the crucible lid is not sealing effectively.

References

  • Effect of OH-content on thermal and chemical properties of SnO-P2O5 glasses. Source: ResearchGate.[1][2][3][4] URL:[Link]

  • Synthesis of Fluorophosphate Glasses with Low Melting Temperatures. Source: ResearchGate (Trans Tech Publications). URL:[Link]

  • Determination of the OH Content of Glasses. Source: ResearchGate.[1][2][3][4] URL:[Link]

  • New Fluorination Reactions of Ammonium Bifluoride. Source: ResearchGate.[1][2][3][4] URL:[Link]

  • Effect of melting parameters during synthesis on the structure and properties of tin fluoride phosphate glasses. Source: SciSpace. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 119Sn Mössbauer Spectroscopy for the Characterization of Tin Fluorophosphate Glasses

Introduction: The Unique World of Tin Fluorophosphate Glasses Tin fluorophosphate (TFP) glasses represent a fascinating class of materials, distinguished by their unusually low glass transition temperatures (Tg), often b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique World of Tin Fluorophosphate Glasses

Tin fluorophosphate (TFP) glasses represent a fascinating class of materials, distinguished by their unusually low glass transition temperatures (Tg), often below 200°C, and a unique combination of properties derived from their mixed-anion structure.[1][2] These glasses are typically composed of tin(II) oxide (SnO), tin(II) fluoride (SnF₂), and phosphorus pentoxide (P₂O₅).[3] Their low melting points make them ideal candidates for applications such as hermetic sealing for temperature-sensitive electronic devices like organic light-emitting diodes (OLEDs).[3]

The structural role of tin in these glasses is complex and pivotal to their final properties. Tin can act as both a network former, participating in the glass backbone, and a network modifier, disrupting the network and creating non-bridging oxygens.[4][5] Furthermore, the oxidation state of tin—whether it exists as Sn(II) or Sn(IV)—profoundly influences the glass's optical, thermal, and chemical characteristics. Understanding and quantifying the local environment and oxidation state of tin is therefore not just an academic exercise; it is critical for designing TFP glasses with tailored functionalities.

While numerous analytical techniques can provide bulk or surface information, ¹¹⁹Sn Mössbauer spectroscopy offers an unparalleled, atom-specific window into the heart of the tin environment. This guide provides an in-depth comparison of ¹¹⁹Sn Mössbauer spectroscopy with other common characterization techniques, demonstrating its indispensable role in the scientific investigation of TFP glasses.

The Unrivaled Insight of ¹¹⁹Sn Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear resonance technique based on the recoil-free emission and absorption of gamma rays by atomic nuclei in a solid matrix.[6] For TFP glasses, the focus is the ¹¹⁹Sn isotope. The technique is exquisitely sensitive to the local electronic and magnetic environment of the tin nucleus, providing data through three key "hyperfine" parameters:

  • Isomer Shift (δ): This parameter measures the difference in the s-electron density at the nucleus between the source and the absorber. It is highly sensitive to the oxidation state of tin. Sn(IV) (s⁰ configuration) has a characteristic δ near 0 mm/s (relative to CaSnO₃), while Sn(II) (s² configuration) exhibits a much larger δ, typically in the range of 2.5–4.0 mm/s.[7][8] This large separation makes the technique a definitive tool for quantifying the Sn(II)/Sn(IV) ratio.

  • Quadrupole Splitting (ΔE_Q): This parameter arises when the nucleus is situated in an asymmetrical local environment (an electric field gradient). For ¹¹⁹Sn, this splits the absorption peak into a doublet.[6] The magnitude of ΔE_Q provides critical information about the symmetry of the tin coordination sphere. For instance, the stereochemically active 5s² lone pair in Sn(II) often leads to a distorted coordination environment and a large quadrupole splitting.[7]

  • Linewidth (Γ): The natural linewidth is very narrow, but in glasses, broadening can occur due to a distribution of similar but not identical tin sites, which is characteristic of an amorphous structure.

These parameters allow for a precise deconvolution of the different tin species within the glass matrix, a feat that is often challenging for other techniques.

Experimental Workflow: Acquiring a ¹¹⁹Sn Mössbauer Spectrum

A robust experimental protocol is crucial for obtaining high-quality, reproducible data. The following steps outline a self-validating system for the analysis of TFP glasses.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: The Mössbauer effect is strongest in solids where recoil is minimized. The sample must have a uniform thickness to ensure consistent gamma-ray absorption.

    • Procedure:

      • Grind the TFP glass sample into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferential orientation effects.

      • Calculate the optimal sample thickness (absorber density) to maximize the signal-to-noise ratio without causing excessive line broadening. A surface density of 0.1-0.5 mg of ¹¹⁹Sn per cm² is often targeted.

      • Press the powder into a uniform disk and secure it in a sample holder (e.g., a lead or copper ring with Mylar windows).

  • Spectrometer Setup and Calibration:

    • Rationale: Precise velocity calibration is essential for accurate determination of isomer shifts and quadrupole splittings.

    • Procedure:

      • Mount a Ba¹¹⁹ᵐSnO₃ or Ca¹¹⁹ᵐSnO₃ gamma-ray source on a velocity transducer.[9] This source provides the 23.8 keV gamma rays needed for ¹¹⁹Sn spectroscopy.

      • Position the sample between the source and a proportional counter or scintillation detector.

      • Calibrate the spectrometer velocity scale using a standard reference material, such as a CaSnO₃ absorber or a tin foil.

      • For TFP glasses, it is often beneficial to conduct measurements at cryogenic temperatures (e.g., 77 K, liquid nitrogen) to increase the recoil-free fraction and improve spectral resolution.

  • Data Acquisition:

    • Rationale: Sufficient counting statistics are required to resolve subtle spectral features.

    • Procedure:

      • Acquire the spectrum in transmission mode, where the detector measures the gamma rays that pass through the sample.

      • The transducer moves the source at varying velocities (typically in the range of ±5 mm/s for tin), Doppler shifting the energy of the gamma rays.

      • Record the number of counts at the detector as a function of the source velocity. Absorption peaks appear at velocities where the gamma-ray energy matches a nuclear transition in the sample.

      • Continue data collection until the statistical noise in the baseline is sufficiently low (typically several million counts per channel).

  • Data Analysis and Interpretation:

    • Rationale: The raw spectrum is a superposition of signals from all tin sites. Mathematical fitting is required to extract quantitative data.

    • Procedure:

      • Fit the experimental spectrum using a least-squares fitting program (e.g., NORMOS).[9]

      • Model the spectrum with one or more components (singlets or doublets) corresponding to different tin environments. Each component is typically described by a Lorentzian line shape.

      • Extract the hyperfine parameters (δ, ΔE_Q, Γ) and the relative area for each component. The relative area is directly proportional to the population of that specific tin site.

      • Assign the components to Sn(II) and Sn(IV) based on their isomer shifts. Calculate the Sn(II)/Sn(IV) ratio from their respective relative areas.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Glass to Powder Calculate Calculate Optimal Thickness Grind->Calculate Press Press into Sample Holder Calculate->Press Mount Mount Source (e.g., CaSnO3) Press->Mount Position Position Sample & Detector Mount->Position Calibrate Calibrate Velocity with Standard Position->Calibrate Cool Cool to Cryogenic Temperature (optional) Calibrate->Cool Scan Scan Velocity Range (Doppler Shift) Cool->Scan Record Record Gamma-Ray Counts vs. Velocity Scan->Record Fit Fit Spectrum with Lorentzian Components Record->Fit Extract Extract Hyperfine Parameters (δ, ΔEQ, Γ) Fit->Extract Quantify Quantify Sn(II)/Sn(IV) Ratio from Areas Extract->Quantify caption Workflow for 119Sn Mössbauer Spectroscopy of Glasses

Workflow for 119Sn Mössbauer Spectroscopy of Glasses

Comparative Analysis: Mössbauer vs. Alternative Techniques

The true power of a technique is understood best in context. Here, we compare ¹¹⁹Sn Mössbauer spectroscopy with other methods commonly used to characterize TFP glasses. The central theme is that while other techniques provide essential pieces of the puzzle, Mössbauer spectroscopy provides a unique and direct probe of the tin atom that is highly complementary.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental composition and chemical state information.[10] While it is often used to assess tin oxidation states, it has significant limitations compared to Mössbauer spectroscopy for bulk glass analysis.[11][12]

Feature¹¹⁹Sn Mössbauer SpectroscopyX-ray Photoelectron Spectroscopy (XPS)
Probe Gamma RaysX-rays
Analysis Depth Bulk (microns to mm)Surface (~5-10 nm)
Primary Output Hyperfine parameters (δ, ΔE_Q)Binding Energy (BE) of core electrons
Oxidation State Unambiguous. Large, clear separation between Sn(II) and Sn(IV) isomer shifts (δ).Ambiguous. Small BE shift (~0.7 eV) between Sn(II) and Sn(IV) for the Sn 3d peak, making deconvolution difficult and prone to error.[12]
Coordination Info High. Quadrupole splitting (ΔE_Q) directly reflects the symmetry of the local environment.Low. Provides little direct information on local coordination geometry.
Artifacts Non-destructive, minimal artifacts.Can be susceptible to surface contamination and X-ray induced reduction of Sn(IV) to Sn(II), skewing results.[12]

Causality: The key difference lies in what is being measured. Mössbauer spectroscopy measures nuclear energy level shifts, which are very sensitive to the valence electron configuration (oxidation state). XPS measures core-level electron binding energies, which are only secondarily affected by the valence state, leading to much smaller, often overlapping shifts. For a bulk material like glass, the surface-sensitive nature of XPS may not be representative of the overall composition, whereas Mössbauer provides a true bulk analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for probing the structure of amorphous materials.[13] In TFP glasses, ³¹P and ¹⁹F NMR are particularly valuable for understanding the phosphate and fluoride network connectivity.[14][15]

Feature¹¹⁹Sn Mössbauer SpectroscopyNMR Spectroscopy (³¹P, ¹⁹F, ¹¹⁹Sn)
Probe Gamma Rays (¹¹⁹Sn nucleus)Radiofrequency waves (probes NMR-active nuclei like ³¹P, ¹⁹F, ¹¹⁹Sn)
Focus Tin-centric. Directly probes the local environment of all tin atoms.Network-centric. Primarily provides information on the glass formers (e.g., phosphate Qⁿ units, P-F bonds).[15][16]
Quantitative Excellent. Sn(II)/Sn(IV) ratio from spectral areas is highly reliable.Good for network units. Can quantify the relative populations of different structural units (e.g., pyrophosphate vs. orthophosphate).
Sensitivity High for ¹¹⁹Sn.High for ³¹P, ¹⁹F. Lower for ¹¹⁹Sn, which can be difficult to measure due to large chemical shift anisotropy.

Synergy, Not Competition: These techniques are exceptionally complementary. NMR excels at describing the overall "house" (the phosphate network structure), while Mössbauer spectroscopy provides a detailed look at the "occupant" (the tin ion's role within that house). For example, a change in the ³¹P NMR spectrum indicating a depolymerization of the phosphate network can be correlated with Mössbauer data showing a change in the tin's coordination environment, providing a complete structural picture.

Vibrational Spectroscopy (Raman & FTIR)

Raman and Fourier-Transform Infrared (FTIR) spectroscopies probe the vibrational modes of the chemical bonds within the glass network.[17][18]

Feature¹¹⁹Sn Mössbauer SpectroscopyVibrational Spectroscopy (Raman/FTIR)
Probe Nuclear transitionsMolecular vibrations
Focus Tin-centric. Direct probe of the tin atom's electronic state and symmetry.Network-centric. Probes the phosphate backbone (e.g., P-O-P, P=O vibrations) and other network bonds.[1][5]
Information Oxidation state, coordination symmetry, magnetic properties.Phosphate chain length (Qⁿ speciation), presence of specific functional groups, P-F vs. P-O bonding.
Directness Provides direct, quantitative information on Sn(II) vs. Sn(IV).Provides indirect information on the tin environment; changes in the network vibrations imply a change in the modifier's role.

Causality: A researcher might observe a shift in the P-O-P stretching mode in a Raman spectrum, suggesting a change in the glass network's connectivity.[1] Mössbauer spectroscopy can then directly answer why this change occurred by revealing if, for example, the Sn(II)/Sn(IV) ratio changed, or if Sn(II) adopted a different coordination, thereby altering its interaction with the phosphate chains.

G cluster_techniques Complementary Characterization Techniques cluster_info Information Provided TFP TFP Glass Structure Mossbauer 119Sn Mössbauer Spectroscopy TFP->Mossbauer NMR NMR (31P, 19F) TFP->NMR Vibrational Vibrational (Raman, FTIR) TFP->Vibrational XPS XPS TFP->XPS Sn_Info Sn Oxidation State (II/IV) Sn Coordination Symmetry Bulk Analysis Mossbauer->Sn_Info Direct & Unambiguous Network_Info Phosphate Network (Qn) P-F / P-O Connectivity NMR->Network_Info Vibrational_Info Vibrational Modes (P-O-P, P=O) Vibrational->Vibrational_Info Surface_Info Surface Composition & Chemistry XPS->Surface_Info Surface-Limited Sn_Info->TFP Network_Info->TFP Vibrational_Info->TFP Surface_Info->TFP caption Synergistic role of Mössbauer spectroscopy with other techniques.

Synergistic role of Mössbauer spectroscopy with other techniques.

Conclusion: The Indispensable Role of ¹¹⁹Sn Mössbauer Spectroscopy

For researchers, scientists, and professionals working on the development of tin fluorophosphate glasses, a multi-technique approach is essential for a comprehensive understanding of structure-property relationships. While techniques like NMR and vibrational spectroscopy provide invaluable information about the overall glass network, and XPS can probe surface chemistry, ¹¹⁹Sn Mössbauer spectroscopy stands alone in its ability to directly, unambiguously, and quantitatively characterize the oxidation state and local coordination environment of tin in the bulk material.

It provides the definitive data on the Sn(II)/Sn(IV) ratio, a critical parameter controlling the glass's properties. It elucidates the symmetry of the tin sites, offering direct insight into its role as a network former or modifier. This level of specific, quantitative information is not just complementary; it is fundamental. By integrating Mössbauer data with results from other techniques, one can build a complete and robust model of the glass structure, accelerating the design of new materials with precisely engineered properties for advanced applications.

References

Sources

Comparative

A Senior Application Scientist's Guide to 31P and 19F MAS-NMR for Characterizing Fluorophosphate Networks

Audience: Researchers, scientists, and drug development professionals engaged in materials science, particularly those working with amorphous or glassy materials, biomaterials, and specialty optics. Objective: This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in materials science, particularly those working with amorphous or glassy materials, biomaterials, and specialty optics.

Objective: This guide provides an in-depth comparison of ³¹P and ¹⁹F Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of fluorophosphate (FP) networks. It moves beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights into leveraging these powerful techniques, both individually and in tandem, to elucidate atomic-level structure and connectivity.

The Challenge of Amorphous Networks: Why NMR Spectroscopy is Essential

Fluorophosphate glasses and materials are critical components in a range of advanced applications, from high-power lasers to biocompatible implants.[1] Their performance is intrinsically linked to their atomic-level structure: the arrangement of the phosphate backbone, the role of fluorine as a network modifier or participant, and the coordination environment of various cations.

Unlike crystalline materials, these amorphous networks lack long-range order, rendering traditional diffraction techniques less effective for detailed structural analysis. This is where solid-state NMR, particularly MAS-NMR, excels. It is a powerful, element-specific probe of the local chemical environment, capable of providing quantitative data on coordination, connectivity, and intermediate-range order.[2][3]

This guide focuses on the two most informative nuclei for FP networks:

  • ³¹P (spin-½, 100% natural abundance): The backbone of the phosphate network.

  • ¹⁹F (spin-½, 100% natural abundance): A highly sensitive probe of its own environment and its interactions with the phosphate structure.[4][5]

By combining insights from both nuclei, we can construct a detailed structural model that is unattainable with most other analytical methods.

Probing the Network: What ³¹P and ¹⁹F Nuclei Reveal

The power of ³¹P and ¹⁹F MAS-NMR lies in their ability to resolve distinct chemical environments, which manifest as separate peaks in the NMR spectrum. The position of these peaks (chemical shift) is highly sensitive to the local atomic arrangement.

³¹P MAS-NMR: Mapping the Phosphate Backbone

³¹P MAS-NMR is the primary tool for understanding the degree of polymerization in the phosphate network.[3][6] The structure is described using the Qⁿ notation, where 'n' is the number of bridging oxygen atoms connecting a given PO₄ tetrahedron to neighboring phosphate or other network-forming units.

The ³¹P chemical shift is highly sensitive to 'n', allowing for the deconvolution and quantification of these species.[2][3][7]

Table 1: Typical ³¹P Chemical Shift Ranges for Qⁿ Species in Phosphate Glasses

Qⁿ SpeciesDescriptionTypical Chemical Shift (δ) Range (ppm)
A phosphate tetrahedron linked to three other tetrahedra (e.g., in P₂O₅ glass).-35 to -50
A phosphate tetrahedron in the middle of a chain, linked to two others.-15 to -30
A phosphate tetrahedron at the end of a chain, linked to one other.0 to -15
Q⁰ An isolated orthophosphate tetrahedron (e.g., PO₄³⁻).+5 to +15

Note: These ranges are approximate and can be influenced by the type of counter-ions and the presence of fluorine.[2][3]

The introduction of fluorine, which can replace non-bridging oxygens to form P-F bonds, further influences the ³¹P chemical shift, typically causing a shift to more negative ppm values (increased shielding). This effect allows us to differentiate between purely phosphate (P-O) and fluorophosphate (P-O/F) environments.

¹⁹F MAS-NMR: A Sensitive Reporter of Cationic Environments

¹⁹F NMR is an exceptionally sensitive technique due to fluorine's high gyromagnetic ratio.[4] In FP glasses, the ¹⁹F chemical shift provides detailed information about the coordination environment of the fluoride ions. Fluorine does not typically form bridging bonds (P-F-P) but rather coordinates with various cations in the network.

¹⁹F MAS-NMR can distinguish between different F-M(n) species, where 'M' is a cation (e.g., Al³⁺, Ca²⁺, Na⁺) and 'n' represents the number of coordinating cations.[8][9] For instance, distinct resonances can often be resolved for:

  • Fluorine bonded to network formers (e.g., Al-F).

  • Fluorine primarily coordinated by network-modifying cations (e.g., F-Ca(n), F-Na(n)).

This allows for a detailed understanding of how fluorine is incorporated into the glass and its role in charge balancing and structural modification.[8][10]

Synergy in Spectroscopy: A Multi-Nuclear Approach

While single-nucleus experiments are informative, the true power comes from combining them through multi-dimensional and correlation spectroscopy. This approach moves from identifying individual species to mapping their physical proximity and connectivity.

Comparative Analysis of NMR Techniques
TechniqueInformation GainedStrengthsLimitations
1D ³¹P MAS-NMR Quantitative distribution of Qⁿ phosphate species.[7]Direct, quantitative measure of network polymerization.Provides no direct information on connectivity or fluorine proximity.
1D ¹⁹F MAS-NMR Speciation of fluorine environments (e.g., Al-F vs. F-Ca(n)).[8]High sensitivity; excellent probe of cation environments.[4]Can suffer from broad lines and overlapping signals; provides no direct info on phosphate network.
2D ³¹P-¹⁹F HETCOR Direct P-F bonding and through-space correlations.Unambiguously identifies phosphate groups that are bonded to fluorine.Requires longer experiment times; interpretation can be complex.
2D ³¹P-³¹P DQ-MAS P-O-P connectivity and network topology.Reveals which Qⁿ species are bonded to each other, mapping the network structure.[7]Can be technically demanding and requires significant signal-to-noise.
Raman/IR Spectroscopy Vibrational modes of phosphate and fluorophosphate groups.Fast, complementary information on functional groups.Often provides overlapping bands; difficult to quantify species accurately.[1]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and some chemical state information.Surface sensitive; good for compositional analysis.Not a bulk technique; provides limited structural detail compared to NMR.

Experimental Protocols: From Sample to Spectrum

The following protocols are designed to be self-validating systems, with explanations for key parameter choices.

Workflow Overview

The process of characterizing FP networks by NMR follows a logical progression from initial survey scans to advanced correlation experiments.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_analysis Data Analysis & Interpretation cluster_2d Advanced 2D NMR (Optional) Prep Grind Sample to Fine Powder Pack Pack into MAS Rotor Prep->Pack Ensure tight, homogenous packing P31 Acquire 1D ³¹P MAS Spectrum Pack->P31 F19 Acquire 1D ¹⁹F MAS Spectrum Pack->F19 Decon Deconvolute Spectra P31->Decon F19->Decon Quant Quantify Species (Qⁿ, F-M) Decon->Quant HETCOR Acquire ²D ³¹P-¹⁹F HETCOR Quant->HETCOR If P-F species are present Model Develop Structural Model Quant->Model Connect Determine P-F & P-O-P Connectivity HETCOR->Connect Connect->Model

Caption: General workflow for FP glass characterization using NMR.

Protocol 1: Standard 1D ³¹P MAS-NMR
  • Sample Preparation: Grind the fluorophosphate glass to a fine, homogenous powder. Pack it tightly into a zirconia MAS rotor (e.g., 2.5 mm or 4 mm diameter).

  • Spectrometer Setup: Insert the sample into the MAS probe. Tune and match the probe to the ³¹P frequency (e.g., 121 MHz on a 300 MHz spectrometer).

  • Spinning: Set the MAS rate to a high value, typically >15 kHz.

    • Causality: High spinning speeds are essential to average out anisotropic interactions (dipolar coupling, chemical shift anisotropy), which broadens the signals in solid samples. This leads to significantly narrower lines and higher resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Use a simple pulse-acquire sequence or, for broad lines, a rotor-synchronized spin-echo sequence (90° - τ - 180° - τ - acquire).

      • Causality: A spin-echo is crucial for amorphous samples as it refocuses the signal to create a full echo, preventing baseline distortions and artifacts that can arise from acquiring only the initial part of the rapidly decaying signal.

    • 90° Pulse Width: Calibrate the pulse width for ³¹P (typically 2-4 µs).

    • Recycle Delay: Set to at least 5 times the longest ³¹P T₁ relaxation time of your sample. For phosphate glasses, this can be 60-300 s.[3]

      • Causality: This delay is critical for quantitation. It ensures the magnetization fully returns to equilibrium before the next pulse, guaranteeing that the resulting peak areas are directly proportional to the number of nuclei.[11]

    • Reference: Reference the spectrum externally to a standard like 85% H₃PO₄ (0 ppm).[9]

  • Processing: Apply an exponential line broadening factor, Fourier transform the data, and perform phase and baseline corrections. Deconvolute the resulting spectrum to quantify the relative areas of the Qⁿ species.

Protocol 2: Standard 1D ¹⁹F MAS-NMR
  • Sample Preparation: Same as for ³¹P. Note: due to the high sensitivity of ¹⁹F, background signals from fluorine-containing components in the probe (e.g., Teflon) can be an issue. A background scan with an empty rotor is highly recommended.

  • Spectrometer Setup: Tune and match the probe to the ¹⁹F frequency (e.g., 282 MHz on a 300 MHz spectrometer).

  • Spinning: Set the MAS rate to the highest stable speed possible for the chosen rotor (e.g., 30 kHz for a 2.5 mm rotor).

    • Causality: ¹⁹F nuclei experience strong homonuclear dipolar couplings. Very fast spinning is required to effectively average these interactions and achieve high resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A spin-echo sequence is highly recommended due to the broad lines typical of glasses.

    • 90° Pulse Width: Calibrate the ¹⁹F pulse width.

    • Recycle Delay: ¹⁹F T₁ values can be very long in solids. A long recycle delay (e.g., 120 s) may be necessary for quantitative results.[2][9]

    • Reference: Reference the spectrum to a standard like C₆F₆ or CFCl₃.

  • Processing: Similar to the ³¹P spectrum, process the data and identify the different fluorine environments based on their chemical shifts.

Protocol 3: Advanced 2D ³¹P-¹⁹F HETCOR (via Cross-Polarization)

This experiment identifies phosphorus atoms that are spatially close to fluorine atoms.

G cluster_flow HETCOR Pulse Sequence Logic P1 Excite ¹⁹F Nuclei (High Abundance) t1 t₁ Evolution (¹⁹F Frequency Encoding) P1->t1 CP Cross-Polarization (CP) (Transfer Magnetization ¹⁹F → ³¹P) t1->CP Through-space dipolar coupling Acq Acquire ³¹P Signal (t₂ Dimension) CP->Acq

Caption: Logical flow of a ¹⁹F to ³¹P HETCOR experiment.

  • Setup: Use a double-resonance probe tuned to both ¹⁹F and ³¹P frequencies. Use the same high spinning speed as for the 1D experiments.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard cross-polarization (CP-MAS) sequence with variable evolution time (t₁) for the indirect dimension.

    • Cross-Polarization Contact Time: This is a critical parameter. A short contact time (e.g., 0.5-2 ms) selectively enhances signals from ³¹P nuclei that are strongly coupled (i.e., closely bonded) to ¹⁹F.

      • Causality: The efficiency of magnetization transfer via CP depends on the strength of the dipolar coupling, which is inversely proportional to the cube of the distance between the nuclei. Optimizing the contact time allows you to selectively probe specific distances.

    • Recycle Delay: The recycle delay is now determined by the T₁ of the ¹⁹F nuclei, which are excited first. This is often shorter than the ³¹P T₁, leading to a significant time saving per scan.

  • Processing: A 2D Fourier transform is applied to the data. The resulting 2D spectrum will have the ¹⁹F spectrum along one axis and the ³¹P spectrum along the other. A cross-peak at a specific (¹⁹F, ³¹P) coordinate indicates that the phosphorus environment (e.g., Q¹) is in close spatial proximity to that specific fluorine environment (e.g., F-Ca(n)).

Conclusion: Building a Coherent Structural Picture

The individual application of ³¹P and ¹⁹F MAS-NMR provides quantitative speciation of the primary components in fluorophosphate networks. However, the true scientific value is realized when these techniques are combined. The synergistic use of 1D survey experiments and 2D correlation spectroscopy allows researchers to move beyond a simple list of components to a detailed, validated model of the amorphous network, revealing the interplay between the phosphate backbone and the fluorine modifiers. This level of structural insight is indispensable for rationally designing new materials with tailored optical, mechanical, or biological properties.

References

  • Structural investigation of fluorophosphate glasses by 19F, 31P MAS-NMR and IR spectroscopy. (2015). CORE. [Link]

  • 31P MAS NMR and DFT study of crystalline phosphate matrices. (n.d.). PubMed. [Link]

  • 31P NMR study of magnesium phosphate glasses. (2009). ResearchGate. [Link]

  • Quantitative 31P NMR Analysis of Lignins and Tannins. (2021). IRIS. [Link]

  • 31P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorophosphate Upconversion-Luminescent Glass-Ceramics Containing Ba2LaF7:Er3+ Nanocrystals: An Advanced Solid-State Nuclear Magnetic Resonance Study. (2021). ACS Publications. [Link]

  • Characterisation of fluorine containing glasses by 19F, 27Al, 29Si and 31P MAS-NMR spectroscopy. (n.d.). PubMed. [Link]

  • Characterisation of fluorine containing glasses by F, Al, Si and P MAS-NMR spectroscopy. (2006). ResearchGate. [Link]

  • Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. (2022). PubMed Central. [Link]

  • X-Nucleus NMR: 31P and 19F. (2010). University of Wisconsin-Madison. [Link]

  • NMR Spectroscopy in Glass Science: A Review of the Elements. (2018). National Institutes of Health. [Link]

  • Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. (2022). Hong Lab MIT. [Link]

  • NMR Spectroscopy in Glass Science: A Review of the Elements. (2018). MDPI. [Link]

  • Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. (2005). PubMed. [Link]

  • High-resolution (19)F MAS NMR spectroscopy: structural disorder and unusual J couplings in a fluorinated hydroxy-silicate. (2010). Semantic Scholar. [Link]

  • Review on the structural analysis of fluoride-phosphate and fluoro-phosphate glasses. (2019). Alfred University. [Link]

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. (2020). National Institutes of Health. [Link]

Sources

Validation

Comparative Guide: Dissolution Kinetics of Sn-Based vs. Zn-Based Phosphate Glasses

This guide provides an in-depth technical comparison of the dissolution kinetics and chemical durability of Tin (Sn)-based versus Zinc (Zn)-based phosphate glasses. It is designed for researchers and formulation scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the dissolution kinetics and chemical durability of Tin (Sn)-based versus Zinc (Zn)-based phosphate glasses. It is designed for researchers and formulation scientists requiring precise control over glass degradation rates for applications such as hermetic sealing, controlled drug release, and bioresorbable implants.

Executive Summary

In the hierarchy of phosphate glass durability, Zinc (Zn)-based glasses generally exhibit superior chemical durability (slower dissolution rates) compared to Tin (Sn)-based glasses of equivalent molar composition.

  • Zn-Phosphate: Acts as a network intermediate, increasing cross-linking density (

    
     connectivity), leading to dissolution rates in the range of 
    
    
    
    to
    
    
    (approx.
    
    
    ).
  • Sn-Phosphate: The

    
     ion possesses a stereochemically active lone pair (5s²), which disrupts the glass network, lowers the glass transition temperature (
    
    
    
    ), and creates "open" structural volumes that facilitate water ingress. This results in faster hydrolysis, often 1–2 orders of magnitude higher than Zn-analogs unless modified with stabilizing oxides (e.g.,
    
    
    ).

Structural Chemistry & Mechanism (The "Why")

The dissolution rate is governed by the hydrolysis of P-O-P bonds. The cation's field strength and coordination geometry dictate how accessible these bonds are to water molecules.

Zinc (Zn) Network Architecture

Zinc acts as an intermediate oxide . In phosphate networks,


 typically adopts a tetrahedral coordination (

). It cross-links adjacent phosphate chains, effectively "stitching" the network together. This increases the network rigidity and steric hindrance against water attack.
Tin (Sn) Network Architecture

Tin (


) acts primarily as a network modifier  with a unique structural feature: the stereochemically active lone pair. 

typically adopts a trigonal pyramidal geometry (

or

with a gap). The lone pair occupies space within the lattice but forms no bonds, creating:
  • Lower Cross-linking Density: Fewer bridging oxygens per cation compared to Zn.

  • Free Volume: Channels that allow faster diffusion of water molecules (

    
     or 
    
    
    
    ) into the matrix.
Mechanistic Visualization

The following diagram illustrates the structural difference leading to differential hydrolysis rates.

GlassHydrolysis cluster_Zn Zn-Phosphate Network cluster_Sn Sn-Phosphate Network Water Aqueous Medium (H2O / H3O+) Zn_Network Zn-O-P Cross-links (Tetrahedral Zn) Water->Zn_Network Sn_Network Sn-O-P Linkages (Pyramidal Sn + Lone Pair) Water->Sn_Network Zn_Result High Steric Hindrance Slow Diffusion Zn_Network->Zn_Result Tighter Mesh Hydrolysis Hydrolysis of P-O-P Bonds Zn_Result->Hydrolysis Slow Kinetics Sn_Result Open Network Volume Rapid Water Ingress Sn_Network->Sn_Result Lone Pair Void Sn_Result->Hydrolysis Fast Kinetics Dissolution Glass Dissolution (Release of Orthophosphates) Hydrolysis->Dissolution

Caption: Comparative hydrolysis pathways. The Sn lone pair creates free volume, accelerating water diffusion and P-O-P bond rupture compared to the tighter Zn-crosslinked network.

Comparative Dissolution Performance Data

The following data summarizes dissolution rates in neutral aqueous conditions (pH 7, 37–50°C). Note that specific rates vary by O/P ratio and thermal history.

FeatureZn-Phosphate Glass (

)
Sn-Phosphate Glass (

)
Dissolution Rate Low:

(

)
High:

(

)
Glass Transition (

)
Medium: 400°C – 550°CLow: 150°C – 300°C
pH Sensitivity Stable in neutral/alkaline; dissolves in acid.Highly sensitive to both acidic and basic extremes.
Dissolution Mode Congruent: Uniform surface erosion.Incongruent: Often involves precipitation of crystalline phases (e.g.,

).
Effect of Additives

or

reduces rate by

.[1]

or

required to prevent rapid failure.

Key Insight: While Sn-glasses dissolve faster, they are unique in their ability to be processed at very low temperatures (


), making them the only viable option for encapsulating temperature-sensitive drugs or electronics, despite the durability trade-off.

Experimental Protocol: Static Dissolution Assay

To generate reproducible dissolution data, researchers should follow a modified MCC-1 (static leach) protocol. This method eliminates flow-rate variables and focuses on intrinsic material breakdown.

Protocol Workflow

DissolutionProtocol Prep 1. Sample Preparation (Cut to 10x10x2mm, Polish to 1µm finish) Measure 2. Initial Measurements (Mass M0, Surface Area SA) Prep->Measure Immerse 3. Immersion (DI Water or PBS, 37°C, SA/V = 0.1 cm⁻¹) Measure->Immerse Sampling 4. Periodic Sampling (Days 1, 3, 7, 14, 21) Immerse->Sampling Sampling->Immerse Replenish buffer (if semi-dynamic) Analysis 5. Analysis (ICP-OES for Ion Release + pH Check) Sampling->Analysis Calc 6. Rate Calculation (NL_i = C_i * V / (f_i * SA)) Analysis->Calc

Caption: Step-by-step workflow for determining normalized elemental leach rates (


) in phosphate glasses.
Detailed Methodology
  • Sample Prep: Cast glass discs (10mm

    
    ) and anneal at 
    
    
    
    . Polish surfaces to a 1
    
    
    m finish to standardize surface area.
  • Immersion: Place sample in a PTFE container with Deionized Water or Phosphate Buffered Saline (PBS). Maintain a Surface Area to Volume (SA/V) ratio of 0.1 cm⁻¹ (e.g., 10 cm² sample in 100 mL fluid).

  • Incubation: Store at 37°C (physiological) or 50°C (accelerated).

  • Quantification:

    • Gravimetric: Remove, dry, and weigh sample (

      
      ).
      
    • ICP-OES: Analyze leachate for P, Zn, and Sn concentrations.

  • Calculation: Calculate the Normalized Leaching Rate (

    
    ):
    
    
    
    
    Where
    
    
    is ion concentration,
    
    
    is leachate volume,
    
    
    is mass fraction of element in glass,
    
    
    is surface area, and
    
    
    is time.

References

  • ResearchGate. Dissolution Behaviour of ZnO-P2O5 Glasses in Water. (2025).[1][2][3][4][5][6] Retrieved from

  • ScienceDirect. Structure and properties of x SnO–(100 – x) P2O5 glasses. (2004). Retrieved from

  • Journal of Non-Crystalline Solids. Dissolution rates of borophosphate glasses in deionized water and in simulated body fluid. (2023).[3] Retrieved from

  • ResearchGate. Chemical durability and structure of zinc–iron phosphate glasses. (2025).[1][2][3][4][5][6] Retrieved from

  • AIP Publishing. Zero photoelastic and water durable ZnO–SnO–P2O5–B2O3 glasses. (2015).[2] Retrieved from

Sources

Comparative

A Researcher's Guide to Elucidating Tin Oxidation States using X-ray Photoelectron Spectroscopy

For researchers, scientists, and professionals in drug development, understanding the surface chemistry of materials is paramount. X-ray Photoelectron Spectroscopy (XPS) stands as a cornerstone technique for this purpose...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the surface chemistry of materials is paramount. X-ray Photoelectron Spectroscopy (XPS) stands as a cornerstone technique for this purpose, offering detailed insights into elemental composition and chemical states. This guide provides an in-depth comparison and practical protocols for the XPS analysis of tin (Sn), focusing on the nuanced yet critical task of distinguishing its primary oxidation states: metallic tin (Sn(0)), tin(II), and tin(IV).

The accurate determination of Sn oxidation states is crucial in a multitude of applications, from catalysis and energy storage to the development of novel pharmaceutical formulations where tin compounds can act as active ingredients or excipients. This guide moves beyond a simple recitation of procedures to explain the underlying principles and rationale behind experimental choices, ensuring a robust and reliable analysis.

The Foundation: Understanding Sn 3d Photoelectron Spectra

The primary XPS region of interest for tin is the Sn 3d core level. Due to spin-orbit coupling, this single peak is split into a doublet: the Sn 3d₅/₂ and Sn 3d₃/₂ peaks.[1] The intensity ratio of these two peaks is theoretically fixed at 3:2, and their separation in binding energy is consistently around 8.4 eV.[2] These fundamental characteristics serve as internal validation points during data analysis.

The binding energy of the Sn 3d₅/₂ peak is the principal indicator of the tin's oxidation state. As the oxidation state of an element increases, the core electrons become more tightly bound to the nucleus due to a decrease in electron shielding. This results in a higher kinetic energy required to eject the photoelectrons, and consequently, a higher binding energy is recorded.[3]

Comparative Analysis of Sn Oxidation States

While the principle of binding energy shifts is straightforward, the practical identification of tin's oxidation states can be challenging due to the small differences in their binding energies, particularly between Sn(II) and Sn(IV). The following table summarizes the typical Sn 3d₅/₂ binding energy ranges for the different oxidation states, compiled from various authoritative sources.

Oxidation StateChemical Formula (Example)Typical Sn 3d₅/₂ Binding Energy (eV)Key Distinguishing Features & Notes
Sn(0) Metallic Sn484.9 - 485.2Narrow, symmetric peak shape.[2]
Sn(II) SnO485.9 - 486.4Broader peak than Sn(0). Significant overlap with the Sn(IV) peak can make deconvolution challenging.[4]
Sn(IV) SnO₂486.6 - 487.2Generally at a higher binding energy than Sn(II). Often requires advanced analysis of valence band or Auger peaks for unambiguous identification.[4][5]

Note: These are typical ranges, and the exact binding energies can be influenced by the specific chemical environment of the tin atoms.

Given the overlapping nature of the Sn(II) and Sn(IV) peaks, relying solely on the Sn 3d core level can be insufficient. To enhance the accuracy of oxidation state determination, two alternative approaches are highly recommended:

  • Valence Band Spectra Analysis: The valence band region of the XPS spectrum, while having a lower signal intensity, provides a unique fingerprint of the electronic structure. SnO and SnO₂ exhibit distinct features in their valence band spectra, which can be used for unambiguous identification.[6]

  • Modified Auger Parameter (α'): The Auger parameter is independent of sample charging and is highly sensitive to the chemical state. It is calculated by combining the binding energy of a photoelectron peak with the kinetic energy of an Auger peak. The modified Auger parameter for tin oxides provides a more distinct separation between Sn(II) and Sn(IV) states compared to their core-level binding energies alone.

Experimental Workflow for Sn Oxidation State Analysis

The following diagram and detailed protocol outline a robust workflow for the acquisition and analysis of XPS data for tin oxidation states.

XPS_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Sample Preparation intro Sample Introduction & UHV prep->intro survey Survey Scan intro->survey high_res High-Resolution Scans (Sn 3d, C 1s, O 1s, Valence Band) survey->high_res auger Auger Scan (Sn MNN) high_res->auger charge_ref Charge Referencing (Adventitious C 1s) bg_subtract Background Subtraction (Shirley) charge_ref->bg_subtract peak_fit Peak Fitting (Sn 3d) - Constrain Doublet - Identify Components bg_subtract->peak_fit quantify Quantification peak_fit->quantify advanced Advanced Analysis - Valence Band Comparison - Auger Parameter Calculation quantify->advanced report Reporting advanced->report

Caption: A comprehensive workflow for the XPS analysis of tin oxidation states, from sample preparation to advanced data interpretation.

Detailed Step-by-Step Experimental Protocol

Part 1: Data Acquisition

  • Sample Preparation:

    • For powder samples, press the material into a clean indium foil or onto a carbon adhesive tape. Ensure a smooth, uniform surface.

    • For thin films, mount the substrate on a sample holder using compatible clips or adhesive.

    • Minimize exposure to ambient air to reduce surface contamination.

  • Instrument Setup and Calibration:

    • Ensure the XPS instrument is properly calibrated using standard reference materials (e.g., Au 4f₇/₂ at 84.0 eV, Cu 2p₃/₂ at 932.7 eV).

    • Use a monochromatic Al Kα X-ray source for high-resolution analysis.

  • Data Acquisition Parameters:

    • Survey Scan: Acquire a wide scan (0-1100 eV) to identify all elements present on the surface.

    • High-Resolution Scans:

      • Sn 3d: Acquire a high-resolution spectrum of the Sn 3d region (typically 480-505 eV) with a low pass energy (e.g., 20 eV) to resolve the different chemical states.

      • C 1s: Acquire a high-resolution spectrum of the C 1s region (typically 280-295 eV) for charge referencing.

      • O 1s: Acquire a high-resolution spectrum of the O 1s region (typically 525-540 eV) to investigate the oxygen bonding environment.

      • Valence Band: Acquire a spectrum of the valence band region (typically 0-30 eV) for distinguishing SnO and SnO₂.

    • Auger Scan: Acquire the Sn MNN Auger spectrum for calculating the modified Auger parameter.

Part 2: Data Analysis

  • Charge Referencing:

    • For non-conductive samples, calibrate the binding energy scale by setting the adventitious carbon C 1s peak (C-C, C-H component) to 284.8 eV.[7][8][9] Be aware that this method has limitations and should be applied consistently.[10][11]

  • Background Subtraction:

    • Apply a Shirley background to the high-resolution spectra to remove the inelastic scattering background.[4][12] The selection of the background endpoints should be in flat regions on either side of the peak of interest.[3]

  • Peak Fitting of the Sn 3d Spectrum:

    • Use a peak fitting software (e.g., CasaXPS).[13][14]

    • Model the Sn 3d spectrum with synthetic peaks using a Gaussian-Lorentzian (pseudo-Voigt) lineshape.[1][15]

    • Crucial Constraints for Accurate Fitting:

      • Spin-Orbit Splitting: Constrain the binding energy separation between the Sn 3d₅/₂ and Sn 3d₃/₂ components of each chemical state to ~8.4 eV.

      • Area Ratio: Constrain the area ratio of the Sn 3d₅/₂ to Sn 3d₃/₂ peaks to 3:2.

      • Full Width at Half Maximum (FWHM): For a given chemical state, the FWHM of the Sn 3d₅/₂ and Sn 3d₃/₂ peaks should be constrained to be equal.

    • Start by fitting the most well-defined peaks first. Add additional components for other oxidation states as necessary, ensuring that the overall fit (the sum of the synthetic peaks) accurately represents the experimental data.

  • Quantification:

    • Determine the relative atomic concentrations of the different Sn oxidation states from the areas of the fitted Sn 3d₅/₂ peaks, corrected by their respective relative sensitivity factors (RSFs).

  • Advanced Analysis for Ambiguous Cases:

    • Valence Band Analysis: Compare the experimental valence band spectrum to reference spectra of pure SnO and SnO₂ to confirm the oxidation state.[6]

    • Modified Auger Parameter (α'): Calculate the modified Auger parameter using the following equation: α' = BE(Sn 3d₅/₂) + KE(Sn MNN). Compare the calculated value to literature values for known tin compounds to aid in chemical state identification.

Conclusion

The determination of tin oxidation states by XPS is a powerful but nuanced analytical task. A meticulous experimental approach, coupled with a rigorous and well-constrained data analysis protocol, is essential for obtaining reliable and reproducible results. By moving beyond a simple analysis of the Sn 3d core level and incorporating valence band and Auger parameter analysis, researchers can confidently distinguish between Sn(0), Sn(II), and Sn(IV) states, thereby gaining a deeper understanding of their material's surface chemistry. This guide provides the foundational knowledge and practical steps to achieve this, empowering scientists to leverage the full potential of XPS in their research and development endeavors.

References

  • Biesinger, M. C. (2012). Tin. X-ray Photoelectron Spectroscopy (XPS) Reference Pages. [Link]

  • Chourasia, A. R., & Hillegas, A. E. (2021). Analysis of tin and tin oxide by x-ray photoelectron spectroscopy. Surface Science Spectra, 28(1), 014003. [Link]

  • Fairley, N. (2021). Peak-Shapes – Gaussian, Lorentzian, pseudo-Voigt. The XPS Library. [Link]

  • Afzal, A. (2021). Why Oxidation State Changes the Binding Energy in XPS. YouTube. [Link]

  • Shirley, D. A. (1972). High-Resolution X-Ray Photoemission Spectrum of the Valence Bands of Gold. Physical Review B, 5(12), 4709–4714. [Link]

  • Casa Software Ltd. (2006). Peak Fitting in XPS. CasaXPS. [Link]

  • CasaXPS Casa Software. (2019). Constructing and Fitting a Peak model to Data in CasaXPS. YouTube. [Link]

  • NIST. (2012). NIST X-ray Photoelectron Spectroscopy Database, NIST Standard Reference Database 20, Version 4.1. National Institute of Standards and Technology. [Link]

  • The XPS Library. (2021). PEAK-FITTING - FACTS, RULES & GUIDELINES. XPS Library for XPS Technology and Science for Self-Training. [Link]

  • Greczynski, G., & Hultman, L. (2020). A step-by-step guide to perform x-ray photoelectron spectroscopy. Journal of Vacuum Science & Technology A, 38(3), 031204. [Link]

  • CasaXPS Casa Software. (2021). Tutorial Introduction to Fitting Peak Models to XPS Data. YouTube. [Link]

  • Moulder, J. F., Stickle, W. F., Sobol, P. E., & Bomben, K. D. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp.
  • Themlin, J.-M., Chtaib, M., Henrard, L., Lambin, P., Darville, J., & Gilles, J.-M. (1992). High-resolution photoemission and Auger-parameter studies of the electronic structure of tin oxides. Physical Review B, 46(4), 2460–2466. [Link]

  • Payne, B. P., Biesinger, M. C., & McIntyre, N. S. (2011). Use of oxygen/nickel ratios in the XPS characterisation of oxide phases on nickel metal and nickel alloy surfaces. Journal of Electron Spectroscopy and Related Phenomena, 184(1-2), 29-37. [Link]

  • Wagner, C. D., Naumkin, A. V., Kraut-Vass, A., Allison, J. W., Powell, C. J., & Rumble, Jr., J. R. (2003). NIST X-ray Photoelectron Spectroscopy Database, Version 3.4. National Institute of Standards and Technology.
  • Biesinger, M. C. (n.d.). Spin Orbit Splitting. X-ray Photoelectron Spectroscopy (XPS) Reference Pages. [Link]

  • Biesinger, M. C. (n.d.). Using Adventitious Carbon for Charge Correcting. X-ray Photoelectron Spectroscopy (XPS) Reference Pages. [Link]

  • The XPS Library. (n.d.). Advanced Chemical State Analysis. The XPS Library. [Link]

  • Innovatech Labs. (2020). Beginner's Guide to XPS Analysis: Understanding the Data. Innovatech Labs. [Link]

  • Linford, M. R. (2014). The Gaussian-Lorentzian Sum, Product, and Convolution (Voigt) Functions Used in Peak Fitting XPS Narrow Scans, and an Introduction to the Impulse Function. ResearchGate. [Link]

  • Lau, C. L., & Wertheim, G. K. (1978). Oxidation of tin: An ESCA study. Journal of Vacuum Science and Technology, 15(2), 622-624. [Link]

  • G. Greczynski. (2022). A step-by-step guide to perform x-ray photoelectron spectroscopy. AIP Publishing. [Link]

  • Biesinger, M. C., Payne, B. P., Grosvenor, A. P., Lau, L. W. M., Gerson, A. R., & Smart, R. S. C. (2011). Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Cr, Mn, Fe, Co and Ni. Applied Surface Science, 257(7), 2717-2730. [Link]

  • Baer, D. R., Engelhard, M. H., Johnson, G. E., Laskin, J., & Thevuthasan, S. (2013). Practical guides for x-ray photoelectron spectroscopy (XPS): Interpreting the carbon 1s spectrum. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 31(5), 050822. [Link]

  • Biesinger, M. C. (2022). Accessing the robustness of adventitious carbon for charge referencing (correction) purposes in XPS analysis: Insights from a multi-user facility data review. Applied Surface Science, 597, 153681. [Link]

  • Physical Electronics. (2016). The Auger Parameter. YouTube. [Link]

  • ResearchGate. (2021). XPS binding energy scale referenced to C 1s peak of adventitious carbon is not reliable as it may lead to unphysical results. What Should I do? ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin(II) fluorophosphate
Reactant of Route 2
Reactant of Route 2
Tin(II) fluorophosphate
© Copyright 2026 BenchChem. All Rights Reserved.